N6-Propionyl Cordycepin
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Overview
Description
N6-Propionyl Cordycepin is a derivative of cordycepin, a nucleoside analog extracted from the fungus Cordyceps. This compound is known for its diverse biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties . It is a white solid that is soluble in water and organic solvents .
Mechanism of Action
Target of Action
N6-Propionyl Cordycepin, a derivative of Cordycepin, has been found to target several key proteins and enzymes. One of the primary targets is ADAM17 , a sheddase associated with the modulation of the receptor ACE2 of SARS-CoV-2 . It also targets adenosine receptors to activate the cAMP-PKA-StAR pathway and steroidogenesis in mouse Leydig cells .
Mode of Action
This compound interacts with its targets in a variety of ways. It has been found to inhibit the expression of ADAM17, thereby potentially inhibiting the entry of SARS-CoV-2 into cells . Additionally, it associates with adenosine receptors to stimulate testosterone production .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to repress the ADAM17 expression upon different cancer cells . It also activates the cAMP-PKA-StAR pathway, leading to increased testosterone production . These pathways can have downstream effects on cell growth, immune response, and hormonal balance.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical efficacy. The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound directly influence its bioavailability and therapeutic levels, impacting its effectiveness in clinical settings .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to inhibit the growth of several bacterial pathogens, including both Gram-positive and Gram-negative bacterial pathogens . It also has potential antitumor activity, as it has been found to inhibit the growth of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other molecules in the environment, such as other drugs or substances. Additionally, factors such as temperature, pH, and the presence of certain ions can also influence the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
N6-Propionyl Cordycepin acts as an adenosine deaminase inhibitor . It interacts with various enzymes and proteins, affecting biochemical reactions. For instance, it directly inhibits tumors by impeding biosynthesis, inducing apoptosis or autophagy, regulating the cell cycle, and curtailing tumor invasion and metastasis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it consistently represses cell migration and cellular inflammation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it down-regulates the expression of Bcl-2 protein and up-regulates the expression of p53, Bax, Caspase-3, and Caspase-9 proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to have a median inhibitory concentration (IC 50) of 135 µM, indicating its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to exhibit up to 3-fold antibacterial effect against H. pylori in vivo .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Propionyl Cordycepin typically involves a two-step reaction. Initially, cordycepin reacts with propionyl chloride to form this compound. This is followed by purification and crystallization to obtain a high-purity product .
Industrial Production Methods: Industrial production of this compound often employs fermentation techniques using Cordyceps militaris. Optimization of liquid and solid fermentation conditions, along with genetic modifications, can enhance the yield of cordycepin, which is then chemically modified to produce this compound .
Chemical Reactions Analysis
Types of Reactions: N6-Propionyl Cordycepin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to modify the compound’s structure, affecting its reactivity and interactions.
Substitution: Common in the synthesis of derivatives, substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Propionyl chloride is used in the initial synthesis step to introduce the propionyl group.
Major Products Formed: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N6-Propionyl Cordycepin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and health supplements.
Comparison with Similar Compounds
Cordycepin: The parent compound, known for its broad-spectrum biological activities.
N6-(2-Hydroxyethyl)-Adenosine: Another derivative with similar pharmacological properties.
Uniqueness: N6-Propionyl Cordycepin is unique due to its enhanced stability and bioavailability compared to cordycepin. The propionyl group modification reduces the rate of deamination, making it more effective in therapeutic applications .
Properties
IUPAC Name |
N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-2-9(21)17-11-10-12(15-5-14-11)18(6-16-10)13-8(20)3-7(4-19)22-13/h5-8,13,19-20H,2-4H2,1H3,(H,14,15,17,21)/t7-,8+,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRCIUDOEWOPKD-HHURGBBESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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